Benzo[c][1,2,5]thiadiazol-5-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone
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Description
Benzo[c][1,2,5]thiadiazol-5-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H13N3O4S2 and its molecular weight is 363.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been used to prepare derivatives that inhibit pfkfb3 kinase , a key enzyme involved in cancer cell metabolism.
Mode of Action
Compounds with a similar structure have been used in photovoltaics and as fluorescent sensors . They function as electron donor-acceptor systems, with the benzo[c][1,2,5]thiadiazole motif acting as a strong electron acceptor .
Biochemical Pathways
Similar compounds have been used in photoredox catalysis , a process that involves the transfer of electrons in chemical reactions. This suggests that the compound may interact with biochemical pathways involving redox reactions.
Pharmacokinetics
Similar compounds have been noted for their good pharmacokinetics and drug-likeness behaviors .
Result of Action
Similar compounds have been used in photoredox catalysis , suggesting that the compound may induce chemical reactions when exposed to light.
Action Environment
Similar compounds have been used in photoredox catalysis , which is influenced by light exposure. This suggests that the compound’s action may be influenced by environmental light conditions.
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S2/c19-15(10-3-4-13-14(6-10)17-23-16-13)18-7-12(8-18)24(20,21)9-11-2-1-5-22-11/h1-6,12H,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQILKOKVTYTJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=NSN=C3C=C2)S(=O)(=O)CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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